N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1-(2-morpholin-4-ylethyl)-6-oxopiperidine-3-carboxamide
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Overview
Description
N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1-(2-morpholin-4-ylethyl)-6-oxopiperidine-3-carboxamide is a complex organic compound featuring a thiazole ring, a morpholine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1-(2-morpholin-4-ylethyl)-6-oxopiperidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the morpholine and piperidine rings. Common reagents used in these reactions include thioamides, alkyl halides, and amines. The reaction conditions often involve refluxing in organic solvents such as ethanol or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1-(2-morpholin-4-ylethyl)-6-oxopiperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and piperidine rings
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .
Scientific Research Applications
N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1-(2-morpholin-4-ylethyl)-6-oxopiperidine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1-(2-morpholin-4-ylethyl)-6-oxopiperidine-3-carboxamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.
Dasatinib: Another thiazole-containing compound with anticancer properties.
Patellamide A: Features a thiazole ring and exhibits biological activity
Uniqueness
N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1-(2-morpholin-4-ylethyl)-6-oxopiperidine-3-carboxamide is unique due to its combination of thiazole, morpholine, and piperidine rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1-(2-morpholin-4-ylethyl)-6-oxopiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O3S/c1-15-17(27-14-21-15)3-2-6-20-19(25)16-4-5-18(24)23(13-16)8-7-22-9-11-26-12-10-22/h14,16H,2-13H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNVXSOMKCFMBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCCNC(=O)C2CCC(=O)N(C2)CCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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